5-(1-Methyl-1H-pyrrol-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a phenylallylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrole ring and the phenylallylidene group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction could result in simpler, more reduced forms of the compound.
Scientific Research Applications
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Biology: The compound may be studied for its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide include other pyrazole derivatives, pyrrole derivatives, and compounds with phenylallylidene groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which may confer specific properties not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
307975-64-0 |
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Molecular Formula |
C18H17N5O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-23-12-6-10-17(23)15-13-16(21-20-15)18(24)22-19-11-5-9-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)(H,22,24)/b9-5+,19-11+ |
InChI Key |
GERRQXCIZOVTMW-QJEBJFPOSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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